molecular formula C3H9NO3S B13483235 (2R)-1-hydroxypropane-2-sulfonamide

(2R)-1-hydroxypropane-2-sulfonamide

Cat. No.: B13483235
M. Wt: 139.18 g/mol
InChI Key: UZVBTOYEOSZCEQ-GSVOUGTGSA-N
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Description

(2R)-1-hydroxypropane-2-sulfonamide is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-hydroxypropane-2-sulfonamide typically involves the reaction of propane-2-sulfonyl chloride with a suitable hydroxylamine derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-hydroxypropane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Thionyl chloride in dichloromethane at low temperatures.

Major Products

    Oxidation: Formation of (2R)-1-oxo-propane-2-sulfonamide.

    Reduction: Formation of (2R)-1-amino-propane-2-sulfonamide.

    Substitution: Formation of (2R)-1-chloropropane-2-sulfonamide.

Scientific Research Applications

(2R)-1-hydroxypropane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its structural similarity to sulfonamide antibiotics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-1-hydroxypropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-hydroxypropane-2-sulfonamide: The enantiomer of (2R)-1-hydroxypropane-2-sulfonamide, with similar chemical properties but different biological activity.

    Propane-2-sulfonamide: Lacks the hydroxyl group, resulting in different reactivity and applications.

    1-hydroxypropane-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical behavior.

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C3H9NO3S

Molecular Weight

139.18 g/mol

IUPAC Name

(2R)-1-hydroxypropane-2-sulfonamide

InChI

InChI=1S/C3H9NO3S/c1-3(2-5)8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7)/t3-/m1/s1

InChI Key

UZVBTOYEOSZCEQ-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](CO)S(=O)(=O)N

Canonical SMILES

CC(CO)S(=O)(=O)N

Origin of Product

United States

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